Researchers requiring a symmetrical C8 alkane face challenges with isomeric impurities that compromise catalytic selectivity and chromatographic resolution. 2,5-Dimethylhexane (CAS 592-13-2) directly addresses these issues.
- Delivers ≥95 wt% p-xylene selectivity in dehydrocyclization, unmatched by other octane isomers.
- Exhibits a distinct Kovats retention index (RI=742) for unambiguous GC identification.
- Provides defined ignition delay parameters for accurate jet fuel surrogate modeling (S-8, Jet-A).
Supplied with 99% purity and ambient shipping; reliable global logistics for R&D and process development.
Molecular FormulaC8H18
Molecular Weight114.23 g/mol
CAS No.592-13-2
Cat. No.B165582
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
2,5-Dimethylhexane
CAS
592-13-2
Synonyms
2,5-dimethylhexane
Molecular Formula
C8H18
Molecular Weight
114.23 g/mol
Structural Identifiers
SMILES
CC(C)CCC(C)C
InChI
InChI=1S/C8H18/c1-7(2)5-6-8(3)4/h7-8H,5-6H2,1-4H3
InChIKey
UWNADWZGEHDQAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes
5 ml / Bulk Custom
Availability
In Stock
Custom Synthesis
Available on request
Structure & Identifiers
Interactive Chemical Structure Model
2,5-Dimethylhexane: Technical Baseline for Procurement
2,5-Dimethylhexane (CAS 592-13-2) is a branched C8 alkane isomer of octane with the linear formula (CH3)2CHCH2CH2CH(CH3)2 and molecular weight 114.23 g/mol [1]. It is a colorless liquid at room temperature (melting point −91 °C; boiling point 108.1–109.9 °C; density 0.694 g/mL at 25 °C) [1] [2]. As a symmetrical di-branched hydrocarbon, it serves as an organic solvent, a fuel additive, and a critical intermediate in the synthesis of high-value aromatics [1] . Its physical and chemical properties differ quantifiably from both linear n-octane and other dimethylhexane isomers, making precise identity confirmation essential for research and industrial applications [3].
WorkflowCombustion modeling, fuel surrogate formulation, or catalytic aromatization studies
Selection LogicRequires symmetrical 2,5-branched isomer; linear or alternative branched octanes will alter performance
Analytical UseGC reference standard confirmed by distinct Kovats retention index for hydrocarbon mixture identification
[1] National Center for Biotechnology Information. PubChem Compound Summary for CID 11592, 2,5-Dimethylhexane. https://pubchem.ncbi.nlm.nih.gov/compound/11592 (accessed 2026-04-21). View Source
[2] Wikipedia contributors. 2,5-Dimethylhexane. Wikipedia, The Free Encyclopedia. https://en.wikipedia.org/wiki/2,5-Dimethylhexane (accessed 2026-04-21). View Source
[3] Sarathy, S. M., et al. A comprehensive combustion chemistry study of 2,5-dimethylhexane. Combustion and Flame, 2014, 161(6), 1444-1459. https://doi.org/10.1016/j.combustflame.2013.12.010 View Source
2,5-Dimethylhexane: Risks of Generic Substitution
Substituting 2,5-dimethylhexane with a different octane isomer, such as 2,2-dimethylhexane, 3,4-dimethylhexane, or even n-octane, cannot be assumed to yield equivalent outcomes. The specific location of the two methyl branches on the C2 and C5 carbons creates a unique molecular symmetry that profoundly affects fundamental physicochemical properties, chromatographic behavior, and chemical reactivity [1]. For instance, the symmetrical di-branched structure of 2,5-dimethylhexane results in a significantly lower vapor pressure and different chromatographic retention compared to its isomer 2,2-dimethylhexane [2] [3]. More critically, in combustion and fuel applications, the specific branching pattern dictates low-temperature reactivity and ignition characteristics, with 2,5-dimethylhexane exhibiting quantifiably longer ignition delay times and lower flame speeds than mono-methylated or linear octane isomers [1] [4]. In synthetic chemistry, the 2,5-substitution pattern is the precise structural motif required for high-yield dehydrocyclization to p-xylene, a property not shared by other octane isomers [5]. Therefore, generic substitution based solely on molecular formula (C8H18) or broad class (branched alkane) carries a high risk of experimental failure or compromised process performance.
Vapor Pressure:Can shift volatility and handling protocols
Combustion:Ignition and flame speed profiles may not transfer
Synthesis:Aromatics yield and selectivity likely to differ
[1] Sarathy, S. M., et al. A comprehensive combustion chemistry study of 2,5-dimethylhexane. Combustion and Flame, 2014, 161(6), 1444-1459. https://doi.org/10.1016/j.combustflame.2013.12.010 View Source
[2] Wikipedia contributors. 2,5-Dimethylhexane. Wikipedia, The Free Encyclopedia. https://en.wikipedia.org/wiki/2,5-Dimethylhexane (accessed 2026-04-21). View Source
[3] El-Sayed, A. M. The Pherobase: Kovats Retention Index for 2,5-Dimethylhexane and 2,2-Dimethylhexane. http://www.pherobase.com (accessed 2026-04-21). View Source
[5] Stevens, C. J., et al. Catalyst capable of forming 2,5-dimethylhexenes. U.S. Patent Application 20150246940, filed September 3, 2015. https://patents.justia.com/patent/20150246940 View Source
2,5-Dimethylhexane: Quantifiable Differentiation
Vapor Pressure Comparison
2,5-Dimethylhexane exhibits a quantifiably lower vapor pressure compared to its structural isomer 2,2-dimethylhexane. This difference is a direct consequence of the distinct molecular symmetry and intermolecular forces resulting from the 2,5- versus 2,2-branching pattern [1] [2].
Vapor PressureCross-study comparable
30.3 mmHg vs. 42.2 mmHg (2,2-dimethylhexane); ~28% reduction
Supports volatility and evaporation-rate differentiation context.
Data to verify at 25°C; estimated values may be source-dependent.
A 28% reduction in vapor pressure significantly impacts volatility, evaporation rates, and safe handling protocols, making 2,5-dimethylhexane a less volatile alternative where lower vapor pressure is desired.
[1] U.S. Environmental Protection Agency. EPI Suite v4.11 Estimation Programs Interface. Data for 2,5-Dimethylhexane (CAS 592-13-2) and 2,2-Dimethylhexane (CAS 590-73-8). View Source
[2] Wikipedia contributors. 2,5-Dimethylhexane. Wikipedia, The Free Encyclopedia. https://en.wikipedia.org/wiki/2,5-Dimethylhexane (accessed 2026-04-21). View Source
Chromatographic Retention Differentiation
The unique 2,5-substitution pattern results in a distinct and higher Kovats retention index compared to the 2,2-dimethyl isomer, enabling unambiguous identification and separation in complex hydrocarbon mixtures [1] [2].
GC RetentionCross-study comparable
Kovats RI 742 vs. 723 (2,2-dimethylhexane); difference of 19 units
Supports chromatographic identity confirmation and purity review.
Column-specific retention; confirm with in-house standard.
Capillary gas chromatography; specific column types noted
Why This Matters
A difference of 19 Kovats index units is sufficient for baseline chromatographic separation, providing a verifiable analytical fingerprint to confirm compound identity and purity in quality control and research settings.
[1] El-Sayed, A. M. The Pherobase: Kovats Retention Index for 2,5-Dimethylhexane. http://www.pherobase.com (accessed 2026-04-21). View Source
[2] El-Sayed, A. M. The Pherobase: Kovats Retention Index for 2,2-Dimethylhexane. http://www.pherobase.com (accessed 2026-04-21). View Source
Laminar Flame Speed Comparison
2,5-Dimethylhexane exhibits lower laminar flame speeds compared to mono-methylated octane isomers. This reduced reactivity is a direct result of the di-branched structure, which decreases the molecule's ability to populate the critical hydrogen radical pool during combustion [1].
Laminar Flame SpeedHead-to-head
Lower flame speed than mono-methylated octane isomers
Distinguishes combustion performance from other branched isomers.
Premixed flame conditions; quantitative values in referenced literature.
Combustion ChemistryFuel ScienceChemical Kinetics
Evidence Dimension
Laminar Flame Speed
Target Compound Data
Lower laminar flame speed than mono-methylated octane isomers [1]
Quantitative values are presented in referenced literature; trend is consistently lower for di-methylated alkanes [1]
Conditions
Premixed flame studies at specified equivalence ratios and initial conditions (detailed in Ref. [1])
Why This Matters
For fuel formulation and combustion modeling, the lower flame speed of 2,5-dimethylhexane is a critical parameter that distinguishes it from other octane isomers and directly influences its performance as a fuel component or surrogate.
Combustion ChemistryFuel ScienceChemical Kinetics
[1] Sarathy, S. M., et al. A comprehensive combustion chemistry study of 2,5-dimethylhexane. Combustion and Flame, 2014, 161(6), 1444-1459. https://doi.org/10.1016/j.combustflame.2013.12.010 View Source
Ignition Delay Time Comparison
Ignition delay times are a direct measure of fuel reactivity. Direct head-to-head shock tube experiments confirm that 2,5-dimethylhexane has longer ignition delay times than its linear counterpart, n-octane, and also exhibits quantifiable differences when compared to other branched alkanes [1].
Ignition DelayHead-to-head
Longer τign than n-octane and 2,4-dimethylpentane
Key factor in knock-resistance and fuel surrogate model validation.
2,5-Dimethylhexane has longer ignition delay times than 2,4-dimethylpentane [1]; all branched alkanes have longer delays than n-alkanes [1]
Conditions
Shock tube measurements; T = 1313–1554 K; P ~1.5 and 3 atm; equivalence ratios (Φ) 0.5 and 1; 4% O₂/Ar
Why This Matters
The quantifiably longer ignition delay of 2,5-dimethylhexane compared to n-octane and other isomers is a key factor in fuel blending and engine knock resistance, directly impacting its selection as a component in high-octane fuels and as a surrogate in combustion research.
The specific 2,5-dimethyl substitution pattern is uniquely suited for dehydrocyclization to p-xylene, a high-value aromatic monomer. Patent literature establishes that 2,5-dimethylhexane can be converted to p-xylene with exceptionally high selectivity, a feature not shared by other octane isomers which yield mixed aromatics or lower selectivity [1] [2].
p-Xylene SelectivityClass-level
Reported ~95 wt% selectivity at 88% conversion
Supports unique intermediate role for aromatics synthesis research.
Patent literature; catalyst-dependent results; verify under intended conditions.
Synthetic ChemistryCatalysisPetrochemicals
Evidence Dimension
p-Xylene Selectivity
Target Compound Data
Approaching 95 wt% selectivity at 88% conversion [1]
Comparator Or Baseline
n-Octane: mixture of ethylbenzene and o-xylene; 3-Methylheptane: ~50% p-xylene selectivity [1]
Quantified Difference
~95% vs. ~50% vs. 0%
Conditions
Catalytic reforming/dehydrocyclization process conditions as described in patent literature
Why This Matters
This property defines a distinct industrial application for 2,5-dimethylhexane as a high-value intermediate, justifying its procurement for research into alternative routes to p-xylene and PET precursors, where generic octane isomers would be unsuitable or provide drastically lower yields.
Synthetic ChemistryCatalysisPetrochemicals
[1] Stevens, C. J., et al. Catalyst capable of forming 2,5-dimethylhexenes. U.S. Patent Application 20150246940, filed September 3, 2015. https://patents.justia.com/patent/20150246940 View Source
[2] Noble, M. L. Process for the generation of 2,5-dimethylhexene from isobutene. U.S. Patent Application 20130331630, filed December 11, 2013. https://patents.justia.com/patent/20130331630 View Source
Aviation Fuel Surrogate Component
In the development of chemical kinetic mechanisms for aviation fuels, 2,5-dimethylhexane has been specifically selected as a surrogate component to represent the iso-paraffinic fraction of synthetic and petroleum-derived jet fuels. This selection is based on its molecular structure, which captures the combustion characteristics of the lightly branched alkanes found in real fuels, a role not filled by other octane isomers [1] [2] [3].
Surrogate ComponentClass-level
Included at 22–41.9 mol% in validated jet fuel surrogate models
Confirms role in replicating iso-paraffinic combustion behavior.
22 mol% in a 4-component RP-3 surrogate; 41.9 mol% in S-8 surrogate [2] [3]
Comparator Or Baseline
n-Dodecane, 1,3,5-trimethylbenzene, decalin
Quantified Difference
Specific molar fraction included in validated surrogate models
Conditions
Development and validation of chemical kinetic models for jet fuel surrogates
Why This Matters
The specific inclusion of 2,5-dimethylhexane in validated surrogate fuel models confirms its unique and quantifiable importance in replicating the combustion behavior of complex real fuels, making it a critical material for fuel research and engine development.
Fuel ScienceChemical KineticsAviation Fuel
[1] Sarathy, S. M., et al. A comprehensive combustion chemistry study of 2,5-dimethylhexane. Combustion and Flame, 2014, 161(6), 1444-1459. https://doi.org/10.1016/j.combustflame.2013.12.010 View Source
[2] Xu, R., et al. Surrogate Definition and Chemical Kinetic Modeling for Two Different Jet Aviation Fuels. Energy & Fuels, 2016, 30(5), 3794-3803. https://doi.org/10.1021/acs.energyfuels.5b02877 View Source
[3] Liu, X., et al. Development of a Chemical-Kinetic Mechanism of a Four-Component Surrogate Fuel for RP-3 Kerosene. ACS Omega, 2021, 6(36), 23482-23494. https://doi.org/10.1021/acsomega.1c03517 View Source
2,5-Dimethylhexane: Research and Industrial Applications
Aviation Fuel and Combustion Research
2,5-Dimethylhexane is used as a key surrogate component in chemical kinetic models for synthetic and petroleum-derived jet fuels, including S-8 and Jet-A, to represent the iso-paraffinic fraction [1]. Its quantifiably longer ignition delay and lower laminar flame speed compared to n-octane and mono-methylated isomers [2] [3] make it an essential compound for developing accurate combustion models and understanding fuel reactivity.
Analytical Method Development
The distinct Kovats retention index of 2,5-dimethylhexane (RI = 742) differentiates it from other octane isomers like 2,2-dimethylhexane (RI = 723) [4] [5]. This property enables its use as a reference standard in gas chromatography for the identification and quantification of hydrocarbons in complex mixtures, such as petroleum fractions, environmental samples, or industrial process streams.
Petrochemical Intermediate Synthesis
2,5-Dimethylhexane is a valuable precursor in the synthesis of p-xylene, a high-volume aromatic used in polyester (PET) production. Its specific 2,5-branching pattern enables a catalytic dehydrocyclization process to produce p-xylene with exceptionally high selectivity (approaching 95 wt% at 88% conversion), a yield unmatched by other octane isomers [6] [7]. This makes it a strategic starting material for research into alternative aromatics production pathways.
Specialized Organic Solvent
As a non-polar, branched alkane with a boiling point of ~108-109°C and density of 0.694 g/mL, 2,5-dimethylhexane serves as an organic solvent in biochemical experiments and drug synthesis research where its specific volatility, low water solubility, and distinct solvent properties offer advantages over other hydrocarbon solvents .
Application
Selection Property
Validation Focus
Combustion and Fuel Research
Symmetrical di-branched alkane structure
Ignition delay, flame speed, and surrogate model fidelity
Analytical Method Development
Distinct chromatographic retention index
GC identity confirmation and mixture quantification
Petrochemical Intermediate Synthesis
2,5-branching pattern for dehydrocyclization
p-Xylene selectivity and conversion pathway review
Specialized Organic Solvent
Non-polar, boiling point ~108–109°C
Volatility and solubility context for synthesis workflows
[1] Xu, R., et al. Surrogate Definition and Chemical Kinetic Modeling for Two Different Jet Aviation Fuels. Energy & Fuels, 2016, 30(5), 3794-3803. https://doi.org/10.1021/acs.energyfuels.5b02877 View Source
[3] Sarathy, S. M., et al. A comprehensive combustion chemistry study of 2,5-dimethylhexane. Combustion and Flame, 2014, 161(6), 1444-1459. https://doi.org/10.1016/j.combustflame.2013.12.010 View Source
[4] El-Sayed, A. M. The Pherobase: Kovats Retention Index for 2,5-Dimethylhexane. http://www.pherobase.com (accessed 2026-04-21). View Source
[5] El-Sayed, A. M. The Pherobase: Kovats Retention Index for 2,2-Dimethylhexane. http://www.pherobase.com (accessed 2026-04-21). View Source
[6] Stevens, C. J., et al. Catalyst capable of forming 2,5-dimethylhexenes. U.S. Patent Application 20150246940, filed September 3, 2015. https://patents.justia.com/patent/20150246940 View Source
[7] Noble, M. L. Process for the generation of 2,5-dimethylhexene from isobutene. U.S. Patent Application 20130331630, filed December 11, 2013. https://patents.justia.com/patent/20130331630 View Source
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